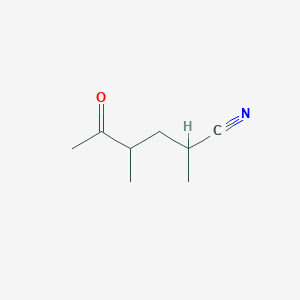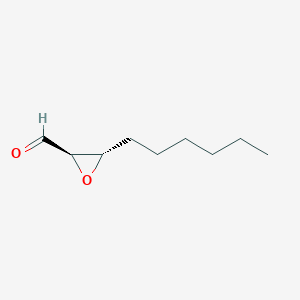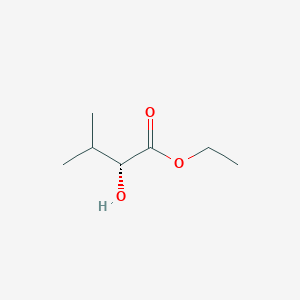
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its potent hallucinogenic effects, and it has been the subject of scientific research for several decades.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is not fully understood. It is believed to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in reward and motivation.
Biochemische Und Physiologische Effekte
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has a range of biochemical and physiological effects, including:
1. Hallucinations: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is known for its potent hallucinogenic effects, which can include visual and auditory hallucinations.
2. Mood Alteration: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can alter mood, leading to feelings of euphoria, empathy, and relaxation.
3. Increased Heart Rate: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can increase heart rate and blood pressure, which can be dangerous in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Effects: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has potent effects, which can be useful for studying the brain and behavior.
2. Selective Serotonin Receptor Activation: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- selectively activates serotonin receptors, which can be useful for studying their role in mood regulation, cognition, and perception.
Some of the limitations include:
1. Potential Toxicity: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been associated with liver damage and several deaths due to overdose, which can limit its use in lab experiments.
2. Legal Restrictions: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a Schedule I controlled substance in the United States, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. Some of the areas of research include:
1. Therapeutic Applications: Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, particularly in the treatment of mental health disorders.
2. Neuropharmacology: Further research is needed to understand the mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and its effects on the brain and behavior.
3. Toxicology: Further research is needed to determine the potential toxic effects of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and how they can be mitigated.
Conclusion:
In conclusion, Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a synthetic psychedelic drug that has been the subject of scientific research for several decades. It has potent hallucinogenic effects and has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry. Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, as well as its mechanism of action and potential toxic effects.
Synthesemethoden
The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenethylamine. The final step involves the addition of pentylthiol to the phenethylamine to produce Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been the subject of scientific research for several decades. It has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. Some of the areas of research include:
1. Therapeutic Potential: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and PTSD.
2. Neuropharmacology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its effects on the brain and behavior. It has been shown to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception.
3. Toxicology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential toxic effects on the body. It has been shown to cause liver damage in some cases, and it has been associated with several deaths due to overdose.
Eigenschaften
CAS-Nummer |
129658-08-8 |
|---|---|
Produktname |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
Molekularformel |
C15H22O4S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-pentylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C15H22O4S/c1-4-5-6-7-20-14-10-12(18-2)11(9-15(16)17)8-13(14)19-3/h8,10H,4-7,9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CAYSQLKLNHZRHV-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Kanonische SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Andere CAS-Nummern |
129658-08-8 |
Synonyme |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)




![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)




